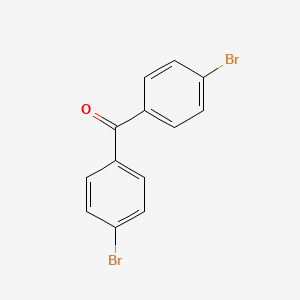

4,4'-Dibromobenzophenone

概要

説明

4,4’-Dibromobenzophenone is an organic compound with the molecular formula C13H8Br2O. It is a derivative of benzophenone, where two bromine atoms are substituted at the para positions of the phenyl rings. This compound is known for its pale orange to pale brown solid form and is slightly soluble in chloroform and methanol .

準備方法

Synthetic Routes and Reaction Conditions: 4,4’-Dibromobenzophenone can be synthesized through various methods. One common method involves the reaction of 4-bromobenzoyl chloride with bromobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions, resulting in the formation of 4,4’-Dibromobenzophenone .

Industrial Production Methods: In industrial settings, the production of 4,4’-Dibromobenzophenone often involves the use of palladium-catalyzed polycondensation reactions. This method allows for the synthesis of high molecular weight poly(p-phenylene) derivatives, which are valuable in various applications .

化学反応の分析

Key Reactions:

-

Reaction with Acetanilide :

In the presence of copper catalyst, 4,4'-dibromobenzophenone reacts with acetanilide to yield 4,4'-bis(phenylamino)benzophenone (53% yield) .

Conditions : High-temperature reflux in polar solvents (e.g., DMF or NMP). -

Goldberg Coupling :

Interaction with iodobenzene under Ullmann conditions produces partially or fully phenylated derivatives, depending on stoichiometry .

Table 1: Ullmann/Goldberg Reaction Outcomes

Palladium-Catalyzed Polycondensation

This reaction enables the synthesis of high-molecular-weight poly(p-phenylene) derivatives, which are valuable in conductive polymers and optoelectronics.

Mechanism:

The compound undergoes Suzuki-Miyaura or Yamamoto coupling via Pd(0) catalysts, forming extended π-conjugated systems .

Table 2: Polymerization Parameters

| Catalyst | Monomer Pair | Solvent | Temperature | M<sub>n</sub> (g/mol) | PDI | Source |

|---|---|---|---|---|---|---|

| Pd(PPh<sub>3</sub>)<sub>4</sub> | This compound + Boronic ester | THF | 80°C | 15,000–25,000 | 1.8–2.2 |

Reductive Coupling Reactions

Zinc-mediated reductive coupling facilitates dehalogenation and C–C bond formation, producing symmetrical or functionalized biphenyl derivatives.

Example:

Reaction with zinc powder and S1 (a pyridyl ligand) yields a tris-bidentate ligand complex via dehalogenation .

Conditions : Anhydrous acetonitrile, 90°C, 72 hours.

Yield : ~60% (isolated as PF<sub>6</sub><sup>−</sup> salt) .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes nucleophilic substitution with amines, alkoxides, or thiols under catalytic conditions.

Reaction with Phenol:

In the presence of K<sub>2</sub>CO<sub>3</sub> and CuI, this compound forms diaryl ethers .

Conditions : DMSO, 120°C, 24 hours.

Yield : 45–70% (depending on substituents) .

科学的研究の応用

Chemical Properties and Structure

4,4'-Dibromobenzophenone (C13H8Br2O) consists of two bromine atoms attached to the benzophenone structure, which features two phenyl rings connected by a carbonyl group. Its molecular weight is approximately 340.01 g/mol, with a melting point ranging from 172 to 176 °C. The presence of bromine enhances its reactivity and solubility in organic solvents, making it suitable for various chemical applications .

Applications in Material Science

1. High-Performance Polymers:

this compound is extensively utilized in synthesizing high-performance polymers due to its ability to form stable conjugated structures. The compound's dual bromination at the para positions significantly enhances its reactivity compared to other derivatives, making it particularly useful in polymer synthesis.

2. Photochemical Applications:

The compound can undergo photochemical reactions, where it acts as a photoinitiator in the production of polymeric materials. It facilitates the formation of radical species upon exposure to light, which can initiate polymerization processes essential for creating advanced materials .

Organic Synthesis Applications

1. Nucleophilic Substitution Reactions:

this compound can participate in nucleophilic substitution reactions, allowing for the modification of its structure to create derivatives with tailored functionalities. This property is crucial for developing new compounds with specific chemical properties for various applications .

2. Synthesis of Other Organic Compounds:

The compound serves as a precursor in the synthesis of various organic compounds. For instance, it has been used to synthesize 1,1-bis(4-bromophenyl)ethane through reactions with Grignard reagents . This versatility makes it an essential building block in organic chemistry.

Biomedical Applications

1. Antimicrobial Properties:

Research indicates that this compound may possess antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications. Studies focusing on its interactions with biological targets could provide insights into its mechanisms of action against microbial pathogens.

2. Degradation Products Monitoring:

The compound is also recognized as a degradation product of bromopropylate in honey and wax samples. Understanding its presence and concentration in environmental samples can aid in assessing the ecological impact of pesticides and their residues .

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparative analysis with similar compounds is provided below:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzophenone | Two phenyl rings connected by C=O | Lacks bromination; primarily used as a UV filter |

| 4-Bromobenzophenone | One bromine atom | Less reactive than this compound |

| 4,4'-Dichlorobenzophenone | Two chlorine atoms instead of bromine | Exhibits different reactivity patterns |

| 4-Fluorobenzophenone | One fluorine atom | Different electronic properties affecting reactivity |

The dual bromination at the para positions significantly enhances the reactivity of this compound compared to these derivatives, making it particularly valuable in advanced material applications and organic synthesis .

Case Studies and Research Findings

Several studies have explored the applications and properties of this compound:

- Study on Photochemical Reactions: Research demonstrated that this compound effectively initiates polymerization under UV light exposure, leading to the development of new polymeric materials with enhanced mechanical properties .

- Antimicrobial Activity Investigation: A recent study indicated that derivatives synthesized from this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting potential uses in pharmaceuticals .

- Environmental Impact Assessment: Research on pesticide residues highlighted the detection of this compound in honey samples post-treatment with bromopropylate. This finding underscores the importance of monitoring such compounds for environmental safety .

作用機序

The mechanism of action of 4,4’-Dibromobenzophenone involves its interaction with various molecular targets and pathways. The compound’s bromine atoms and carbonyl group play crucial roles in its reactivity and interactions. For example, the carbonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing its biological activity .

類似化合物との比較

4,4’-Dibromobenzophenone can be compared with other similar compounds, such as:

4,4’-Dichlorobenzophenone: Similar structure but with chlorine atoms instead of bromine.

4,4’-Difluorobenzophenone: Contains fluorine atoms, leading to different reactivity and properties.

4,4’-Dimethylbenzophenone: Substituted with methyl groups, affecting its chemical behavior.

Uniqueness: The presence of bromine atoms in 4,4’-Dibromobenzophenone imparts unique reactivity and properties compared to its chlorinated, fluorinated, or methylated counterparts. Bromine atoms are larger and more polarizable, influencing the compound’s interactions and reactivity .

生物活性

4,4'-Dibromobenzophenone (DBBP) is an organic compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of the biological activity of DBBP, supported by research findings, case studies, and relevant data tables.

- Molecular Formula : C13H8Br2O

- Molecular Weight : 340.01 g/mol

- Melting Point : 171-174 °C

Antimicrobial Properties

DBBP has been investigated for its antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The compound was found to exhibit selective inhibition of mycobacterial growth in vitro, demonstrating potential as a lead compound for developing new antimycobacterial agents .

Cytotoxic Effects

Research has shown that DBBP possesses cytotoxic effects on several cancer cell lines. In vitro studies indicated that DBBP can inhibit the proliferation of human cancer cells with an IC50 value indicative of significant cytotoxicity. For example, it was reported to induce apoptosis in breast cancer cell lines through the activation of caspase pathways .

Binding Affinity to Telomerase RNA

DBBP has been identified as a ligand for human telomerase RNA (hTR), which is a validated target for anticancer therapies. A study utilized flexible-target virtual screening and NMR techniques to discover ligands that bind to hTR-P2b, where DBBP was noted for its binding affinity . This interaction suggests potential applications in cancer treatment strategies targeting telomerase activity.

Toxicological Studies

Toxicological assessments have revealed that DBBP can have detrimental effects on animal models. In one study involving rats, administration of DBBP resulted in weight loss and changes in liver and kidney weights relative to controls. Histological examinations showed signs of liver damage and alterations in testicular morphology .

Summary of Toxicological Findings

| Study Type | Observed Effects | Reference |

|---|---|---|

| Rat Study | Weight loss, liver damage, testicular changes | |

| Dog Study | Gastrointestinal issues, weight loss | |

| Biodegradation Study | Parent compound detected in adipose tissue |

Environmental Impact

DBBP has also been studied for its environmental impact, particularly as a contaminant in ecosystems. Research indicates that residues of DBBP can be found in honey and wax after treatment of bee colonies with bromopropylate, highlighting its persistence in the environment and potential ecological risks .

特性

IUPAC Name |

bis(4-bromophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFABNOYDEODDFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192919 | |

| Record name | 4,4'-Dibromobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3988-03-2 | |

| Record name | 4,4′-Dibromobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3988-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dibromobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003988032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dibromobenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dibromobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dibromobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and spectroscopic data for 4,4'-Dibromobenzophenone?

A1: this compound has the molecular formula C13H8Br2O and a molecular weight of 340.02 g/mol. Spectroscopic data, including infrared, ultraviolet, 1H and 13C nuclear magnetic resonance, and mass spectra, have been reported for this compound and its N-phenyl derivatives. []

Q2: How is the crystal structure of this compound characterized?

A2: The crystal structure of this compound has been determined at 293 K and 103 K. It was found to be isostructural with 4,4'-diiodobenzophenone but not with the dichloro derivative. No phase transition was observed within this temperature range. []

Q3: Can you describe the energy transfer dynamics observed in this compound systems?

A3: this compound (DBBP) has been extensively studied as a donor molecule in energy transfer experiments. Research using DBBP doped into polystyrene films, with 1,4-dibromonaphthalene (DBN) as an acceptor, revealed a fractal dimension of 2.4 for the donor-acceptor system, highlighting the impact of the polymer matrix on energy transfer dynamics. [] Further investigations in choleic acid crystals showed that energy transfer efficiency in DBBP/DBN systems is limited by single-range interactions, with trapping being diffusion-limited. Notably, the energy transfer rate in choleic acid crystals was 15 times slower compared to polystyrene, attributed to the larger intermolecular distances imposed by the choleic acid lattice. [, , ]

Q4: What insights have been gained from studying the low-frequency Raman spectra of this compound?

A4: Studies on the low-frequency Raman spectra of this compound single crystals at various temperatures, coupled with far-infrared spectra analysis, allowed for the assignment of lattice vibrations. These assignments were supported by lattice dynamics calculations. Additionally, the research revealed an unusual temperature dependence of certain bands, attributed to dephasing relaxation processes. [, ]

Q5: Has this compound been investigated for its photocatalytic properties?

A5: Yes, recent research has explored the use of this compound as a modifier for carbon nitride materials. Specifically, its application in photocatalytic propylene epoxidation with O2, in conjunction with TS-1, has been investigated. []

Q6: Are there any known applications of this compound in polymer synthesis?

A6: this compound serves as a valuable monomer in various polymerization reactions. It is a key component in synthesizing poly(aryl ether)s, poly(aryl ketone)s, and poly(aryl benzile)s through palladium-catalyzed polycondensation reactions with specific aromatic monomers containing functional groups. [] Additionally, it has been utilized in the synthesis of Fluorene-based poly(imino ketone)s containing polyhedral oligomeric silsesquioxane (POSS), resulting in polymers with improved thermal stability. [] Furthermore, its reaction with 4,4'-(9-fluorenylidene)dianiline leads to the formation of fluorene-based poly(imino ketone) with fluorine atoms in the side chains, exhibiting interesting optical properties and potential applications in organic photoelectric materials. []

Q7: What is the environmental impact of this compound and its degradation product?

A7: this compound is a known degradation product of the acaricide bromopropylate. Studies have identified this compound, alongside bromopropylate and its other degradation product 4,4'-dibromobenzilic acid, as contaminants in river sediments, particularly those affected by point source emissions. [] Additionally, analytical methods have been developed to detect residues of bromopropylate and its degradation products in honey, highlighting potential concerns for human health and the importance of monitoring these compounds in food products. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。